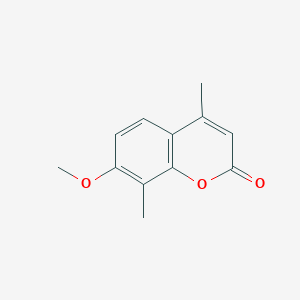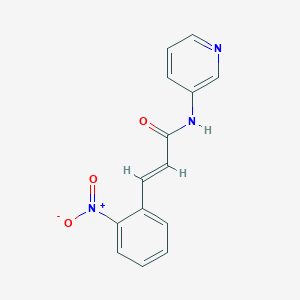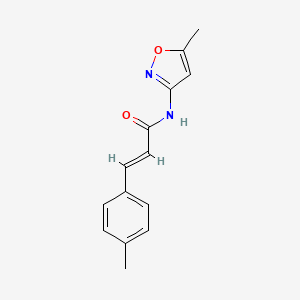
13-(beta-D-glucosyloxy)docosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-(beta-D-glucosyloxy)docosanoic acid is a beta-D-glucoside consisting of docosanoic (behenic) acid having a beta-D-glucosyloxy group at position 13. It derives from a docosanoic acid. It is a conjugate acid of a 13-(beta-D-glucosyloxy)docosanoate.
Applications De Recherche Scientifique
Characterization and Production
- Characterization of Glycolipids from Candida Bogoriensis: Three glycosides of 13-hydroxydocosanoic acid were characterized from Candida bogoriensis. These included a diacetylated derivative of 13-glucosylglucosyloxydocosanoic acid, its monoacetylated derivative, and 13-glucosylglucosyloxydocosanoic acid itself. The study provided insights into the carbohydrate, acetate, and hydroxy acid content of these compounds (Esders & Light, 1972).
Metabolic Regulation
- Regulation of Hydroxydocosanoic Acid Sophoroside Production: In Candida bogoriensis, the production of 13-[(2'-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]docosanoic acid and its acetylated derivatives is regulated by the levels of glucose and yeast extract in the growth medium. This study highlighted the importance of nutrient composition in the production and yield of these glycolipids (Cutler & Light, 1979).
Biochemical and Cellular Studies
- Role in Epidermal Hyperproliferation: Studies on 13-Hydroxyoctadecadienoic acid (a related compound) indicated its role in reversing epidermal hyperproliferation. It exerts selective inhibition on the membrane-bound PKC-beta activity in hyperproliferative skin and modulates nuclear signaling events in the epidermis, involving the PKC-MAP-kinase pathway (Mani, Iversen, & Ziboh, 1998).
Analytical Methods
- Liquid Chromatographic Analysis: A sensitive fluorimetric liquid chromatographic method was developed for analyzing very-long-chain fatty acids like docosanoic acid in human plasma, relevant for diagnosing diseases like adrenoleukodystrophy (Chung et al., 2008).
Enzymatic Studies
- Enzymatic Acetylation: The enzymatic acetylation of 13-sophorosyloxydocosanoic acid by an acetyltransferase purified from Candida bogoriensis was studied, elucidating the enzyme's substrate specificity and reaction conditions (Bucholtz & Light, 1976).
Clinical Applications
Diagnostic Method for Peroxisomal Disorders
A multiplex LC-MS/MS method was developed for diagnosing peroxisomal disorders, allowing the simultaneous determination of fatty acids including docosanoic acid in plasma (Semeraro et al., 2016).
Alzheimer’s Disease Research
Research on docosahexaenoic acid, related to 13-(beta-D-glucosyloxy)docosanoic acid, suggests its potential role in treating Alzheimer's disease through its effects on glial cells and neuroinflammation modulation (Heras-Sandoval, Pedraza-Chaverri, & Pérez-Rojas, 2016).
Chemical Synthesis and Properties
Synthesis and Properties of Esters
The synthesis, properties, and reactions of alpha- and beta-D-glucopyranosyl esters of some tripeptides, related to the chemical structure of this compound, were investigated to understand their chemical behavior and potential applications (Valenteković & Keglević, 1980).
Structural Polymorphism in Lipid Membranes
The crystal structures of synthetic unsymmetrical bolaamphiphiles related to this compound were elucidated, showing the effect of sugar hydroxy group stereochemistry on hydrogen-bonding networks and the polymorphism of monolayer lipid membranes (Masuda, Yoza, & Shimizu, 2005).
Propriétés
Formule moléculaire |
C28H54O8 |
|---|---|
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
13-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydocosanoic acid |
InChI |
InChI=1S/C28H54O8/c1-2-3-4-5-9-12-15-18-22(35-28-27(34)26(33)25(32)23(21-29)36-28)19-16-13-10-7-6-8-11-14-17-20-24(30)31/h22-23,25-29,32-34H,2-21H2,1H3,(H,30,31)/t22?,23-,25-,26+,27-,28-/m1/s1 |
Clé InChI |
MVSYTBQOJXSHFZ-SFOFOFCKSA-N |
SMILES isomérique |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



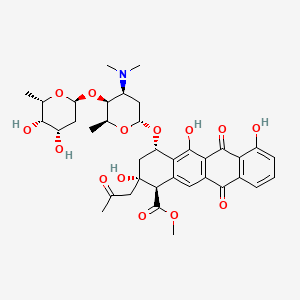
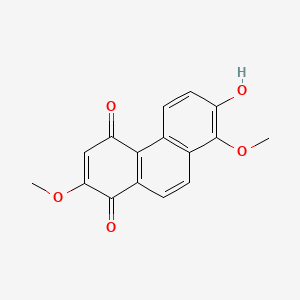

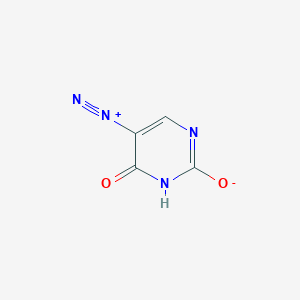
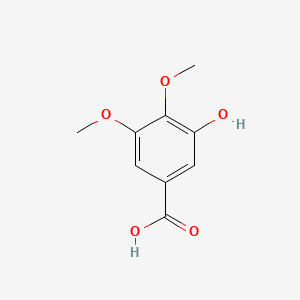

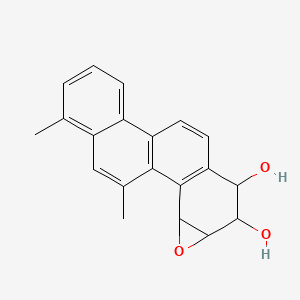
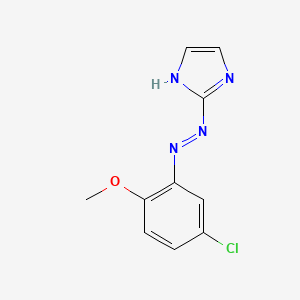
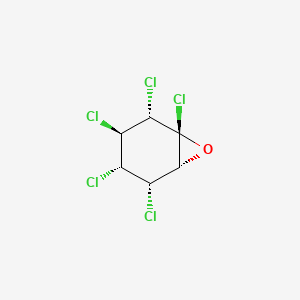
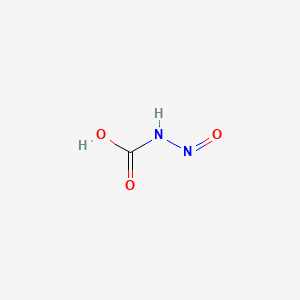
![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)
